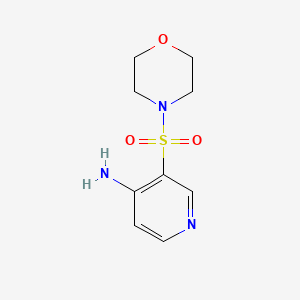

3-(Morpholinosulfonyl)pyridin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O3S |

|---|---|

Molecular Weight |

243.29 g/mol |

IUPAC Name |

3-morpholin-4-ylsulfonylpyridin-4-amine |

InChI |

InChI=1S/C9H13N3O3S/c10-8-1-2-11-7-9(8)16(13,14)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H2,10,11) |

InChI Key |

QREXIYPFLGLESA-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(C=CN=C2)N |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Morpholinosulfonyl Pyridin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 3-(Morpholinosulfonyl)pyridin-4-amine would be expected to show distinct signals corresponding to the protons of the pyridine (B92270) ring and the morpholine (B109124) ring.

Pyridine Ring Protons: The pyridine ring has three aromatic protons. The proton at the C2 position would likely appear as a singlet, while the protons at the C5 and C6 positions would exhibit doublet or doublet of doublets splitting patterns due to coupling with each other. The presence of the electron-withdrawing sulfonyl group and the electron-donating amino group would influence their chemical shifts, typically in the range of δ 6.5-8.5 ppm.

Morpholine Ring Protons: The eight protons of the morpholine ring are not chemically equivalent. The four protons on the carbons adjacent to the oxygen atom (O-CH₂) would appear as a triplet at approximately δ 3.6-3.8 ppm. The four protons on the carbons adjacent to the nitrogen atom (N-CH₂) would also appear as a triplet, but at a slightly downfield-shifted position of around δ 3.0-3.3 ppm due to the influence of the sulfonyl group.

Amine Protons: The two protons of the amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-2 | 8.0 - 8.2 | s |

| Pyridine H-5 | 6.6 - 6.8 | d |

| Pyridine H-6 | 8.2 - 8.4 | d |

| Morpholine O-(CH₂)₂ | 3.6 - 3.8 | t |

| Morpholine N-(CH₂)₂ | 3.0 - 3.3 | t |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule.

Pyridine Ring Carbons: Five distinct signals would be expected for the five carbon atoms of the pyridine ring. The carbon atom attached to the sulfonyl group (C3) and the carbon atom attached to the amino group (C4) would be significantly shifted. The chemical shifts for pyridine carbons typically range from δ 120-150 ppm.

Morpholine Ring Carbons: Two signals would be expected for the morpholine ring carbons. The carbons adjacent to the oxygen atom (O-CH₂) would appear around δ 66-68 ppm, while the carbons adjacent to the nitrogen atom (N-CH₂) would be found at approximately δ 45-47 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | ~150 |

| Pyridine C-3 | ~135 |

| Pyridine C-4 | ~155 |

| Pyridine C-5 | ~110 |

| Pyridine C-6 | ~148 |

| Morpholine O-CH₂ | 66 - 68 |

Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. COSY would reveal the coupling relationships between protons, helping to trace the connectivity within the pyridine ring. HSQC would establish the correlation between each proton and the carbon to which it is directly attached, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides insights into the functional groups present in a molecule.

N-H Vibrations: The amino group would exhibit characteristic N-H stretching vibrations in the IR spectrum, typically appearing as two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration would be observed around 1600-1650 cm⁻¹.

S=O Vibrations: The sulfonyl group is characterized by strong asymmetric and symmetric stretching vibrations of the S=O bonds, which would appear in the IR spectrum at approximately 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

C-N and C-O Vibrations: The stretching vibrations of the C-N bonds in the pyridine and morpholine rings, as well as the C-O-C stretching of the morpholine ether linkage, would be expected in the fingerprint region of the IR spectrum (below 1500 cm⁻¹).

Pyridine Ring Vibrations: The characteristic ring stretching vibrations of the pyridine moiety would be observed in both IR and Raman spectra in the 1400-1600 cm⁻¹ region.

Raman spectroscopy would be complementary to IR, particularly for the symmetric vibrations of the sulfonyl group and the aromatic ring system.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 |

| N-H (Amine) | Bending | 1600 - 1650 |

| S=O (Sulfonyl) | Asymmetric Stretching | 1330 - 1370 |

| S=O (Sulfonyl) | Symmetric Stretching | 1140 - 1180 |

| C=C, C=N (Pyridine) | Ring Stretching | 1400 - 1600 |

| C-O-C (Morpholine) | Stretching | 1070 - 1150 |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₁₃N₃O₃S), the expected exact mass is approximately 243.0681 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 243.

Key fragmentation pathways would likely involve the cleavage of the sulfonamide bond and the fragmentation of the morpholine and pyridine rings. Common fragments would include the pyridin-4-amine cation, the morpholine cation, and ions resulting from the loss of SO₂.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Structure | Predicted m/z |

|---|---|---|

| Molecular Ion | [C₉H₁₃N₃O₃S]⁺ | 243 |

| Loss of Morpholine | [C₅H₅N₂O₂S]⁺ | 157 |

| Pyridin-4-amine | [C₅H₆N₂]⁺ | 94 |

| Morpholine | [C₄H₉NO]⁺ | 87 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands characteristic of the substituted pyridine ring. The π → π* transitions of the aromatic system would likely result in strong absorption bands in the UV region, typically between 200 and 300 nm. The presence of the amino group as an auxochrome would be expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted pyridine.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

No published single-crystal X-ray diffraction data is available for this compound.

Crystal Packing and Molecular Conformation

A detailed analysis of the crystal packing and molecular conformation is not possible without experimental crystallographic data.

Intermolecular Interaction Analysis in the Crystal Lattice

A definitive analysis of the intermolecular interactions within the crystal lattice of this compound cannot be conducted in the absence of a determined crystal structure.

To provide the requested detailed analysis, a single crystal of this compound would first need to be grown and then analyzed using X-ray diffraction techniques. The resulting crystallographic information file (CIF) would contain the necessary atomic coordinates and cell parameters to accurately describe its solid-state architecture.

Computational Chemistry and Theoretical Investigations of 3 Morpholinosulfonyl Pyridin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.govnih.gov For 3-(Morpholinosulfonyl)pyridin-4-amine, a DFT approach, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be used to determine the molecule's most stable three-dimensional conformation (optimized geometry). researchgate.netnih.gov

This process involves systematically adjusting the molecule's bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy. The resulting optimized geometry represents the most probable structure of the molecule in the gas phase. This analysis confirms that the calculated structure is a true energy minimum by ensuring the absence of imaginary vibrational frequencies.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data) This table presents hypothetical data representative of what a DFT calculation might yield. Actual values would require a specific computational study.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| S-N (Sulfonamide) | 1.65 | |

| S-C (Pyridine) | 1.78 | |

| S=O | 1.45 | |

| C-N (Amine) | 1.37 | |

| **Bond Angles (°) ** | ||

| O-S-O | 120.5 | |

| C-S-N | 107.3 | |

| S-C-N (Pyridine Ring) | 121.0 | |

| Dihedral Angles (°) | ||

| C-S-N-C (Morpholine) | -65.4 | |

| N-C-S-C (Pyridine) | 85.2 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is expected to be localized primarily on the electron-rich 4-amine group and the pyridine (B92270) ring, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed over the electron-deficient sulfonyl group, marking it as the probable site for nucleophilic attack. From the HOMO and LUMO energies, important quantum chemical descriptors like electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated to further quantify reactivity. researchgate.net

Table 2: Hypothetical Frontier Orbital Energies and Quantum Chemical Descriptors This table presents hypothetical data representative of what an FMO analysis might yield. Actual values would require a specific computational study.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.75 |

| HOMO-LUMO Energy Gap | ΔE | 5.10 |

| Electronegativity | χ | 4.30 |

| Chemical Hardness | η | 2.55 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. bhu.ac.innih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. mdpi.com

Red/Yellow regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring. researchgate.netchemrxiv.org

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amine group.

The MEP map provides a comprehensive picture of the molecule's polarity and is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and interactions. researchgate.net It examines charge transfer, electron delocalization, and hyperconjugative interactions by analyzing the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value signifies a more intense interaction and greater stabilization of the system.

Table 3: Illustrative NBO Analysis with Second-Order Perturbation Energies (E(2)) This table presents hypothetical data for major intramolecular interactions. Actual values would require a specific computational study.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N (Amine) | π* (Cpyridine-Cpyridine) | 25.5 | n → π* |

| LP (2) O (Sulfonyl) | σ* (S-C) | 8.2 | n → σ* |

Prediction of Non-Linear Optical (NLO) Properties

Computational methods can predict the Non-Linear Optical (NLO) properties of a molecule, which are important for applications in optoelectronics and photonics. nih.govnih.gov Key NLO properties include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Molecules with significant NLO properties often possess a "push-pull" electronic structure, with electron-donating and electron-accepting groups connected by a π-conjugated system. rsc.org

Table 4: Hypothetical Calculated Non-Linear Optical Properties This table presents hypothetical NLO data. Actual values would require a specific computational study.

| Parameter | Unit | Calculated Value |

|---|---|---|

| Dipole Moment (μ) | Debye | 5.8 |

| Mean Polarizability (α) | 10-24 esu | 28.5 |

Analysis of Intermolecular Interactions

While quantum calculations on a single molecule are informative, understanding how molecules interact with each other is crucial for predicting solid-state properties. mdpi.com Computational analysis can model and quantify the non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that govern the crystal packing and supramolecular assembly of this compound. researchgate.netnih.gov

Techniques like Hirshfeld surface analysis or the Quantum Theory of Atoms in Molecules (QTAIM) can be employed to visualize and analyze these interactions. nih.gov For this compound, the primary intermolecular interactions would likely be strong hydrogen bonds involving the amine group hydrogens (as donors) and the sulfonyl oxygen atoms or the pyridine nitrogen (as acceptors). These interactions would play a defining role in the formation of a stable, three-dimensional crystal lattice.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

No published studies have performed Hirshfeld surface analysis on this compound to quantify and visualize its intermolecular interactions in the crystalline state. Such an analysis would provide insights into the dominant contacts, such as hydrogen bonds and van der Waals forces, which are crucial for understanding crystal packing and polymorphism.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

There is no available research that has applied Reduced Density Gradient (RDG) analysis to this compound. This computational method is used to identify and characterize non-covalent interactions in molecular systems, providing a visual representation of interaction types and strengths, which would be valuable for understanding the compound's behavior in different environments.

Molecular Modeling and Dynamics Simulations

Comprehensive molecular modeling and dynamics simulations for this compound have not been reported in the scientific literature.

Conformational Landscape Exploration

A systematic exploration of the conformational landscape of this compound has not been published. This type of study would identify the stable conformers of the molecule and their relative energies, which is fundamental for understanding its three-dimensional structure and how it might interact with biological targets.

Molecular Docking Studies with Relevant Biological Macromolecules

There are no publicly available molecular docking studies of this compound with any biological macromolecules. Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, such as a protein or enzyme. The absence of such studies means there is no computational data to suggest potential biological targets or mechanisms of action for this compound.

Biological Activity and Mechanistic Research of 3 Morpholinosulfonyl Pyridin 4 Amine and Its Analogs in Vitro and Preclinical Contexts

Antimicrobial Activity Research

The sulfonamide group is a well-established pharmacophore in antimicrobial agents. nih.gov Coupled with a pyridine (B92270) moiety, which is present in many compounds with antimicrobial properties, analogs of 3-(Morpholinosulfonyl)pyridin-4-amine have been explored for their potential to combat various pathogens. nih.govnih.gov

Evaluation against Bacterial Pathogens (Gram-Positive and Gram-Negative)

Studies on pyridine derivatives have shown a range of antibacterial activities. nih.gov The efficacy often depends on the specific substitutions on the pyridine ring. Research has indicated that pyridinium (B92312) salts, for example, tend to exhibit stronger antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria. mdpi.com This selectivity is often attributed to differences in the bacterial cell wall structure.

Some pyridine-based compounds have demonstrated notable potency. For instance, certain isonicotinic acid hydrazide derivatives showed high activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov Similarly, a series of novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited strong antibacterial activity against several Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) comparable to the standard drug linezolid. frontiersin.org While direct studies on 4-(phenylsulfonyl) morpholine (B109124) did not show intrinsic antimicrobial activity, the compound did modulate the action of aminoglycoside antibiotics, reducing their MICs against Gram-negative strains. nih.gov This suggests a potential role for such structures in combination therapies.

The table below summarizes the antibacterial activity of selected pyridine analogs.

Table 1: In Vitro Antibacterial Activity of Selected Pyridine Analogs

| Compound Class/Derivative | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| Isonicotinic Acid Hydrazide Derivatives | S. aureus, B. subtilis (Gram-positive) | Comparable to Norfloxacin |

| Isonicotinic Acid Hydrazide Derivatives | E. coli (Gram-negative) | Comparable to Norfloxacin |

| Mannich Base Pyridine Derivatives | B. subtilis, S. aureus (Gram-positive) | 6.25–12.5 |

| Mannich Base Pyridine Derivatives | P. aeruginosa, E. coli (Gram-negative) | 6.25–12.5 |

| 3-(Pyridine-3-yl)-2-oxazolidinones | S. aureus | 32-64 |

| Pyridinium Salts (3d) | S. aureus (Gram-positive) | 4 |

Assessment against Fungal Strains

The investigation of pyridine derivatives extends to their potential as antifungal agents. researchgate.net Various analogs have shown efficacy against clinically relevant fungal strains, such as those from the Candida genus. nih.gov For example, certain nicotinic acid benzylidene hydrazide derivatives were active against Candida albicans and Aspergillus niger, with potency comparable to the standard drug fluconazole. nih.gov

Similarly, some Mannich base pyridine derivatives exhibited high antifungal activity against C. albicans and C. glabrata with MIC values of 12.5 μg/mL. nih.gov However, the antifungal activity can be highly dependent on the specific chemical structure; studies on some phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides showed no significant antifungal activity against C. albicans or C. parapsilosis. nih.gov Research on a series of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives found that many of them showed greater efficacy than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa, with MIC values ≤ 25 µg/mL. researchgate.net

The table below presents the antifungal activity of representative pyridine analogs.

Table 2: In Vitro Antifungal Activity of Selected Pyridine Analogs

| Compound Class/Derivative | Fungal Strain | Activity (MIC in µg/mL) |

|---|---|---|

| Nicotinic Acid Hydrazide Derivatives | C. albicans, A. niger | Comparable to Fluconazole |

| Mannich Base Pyridine Derivatives | C. albicans, C. glabrata | 12.5 |

| Pyridinium Salts | C. albicans | Low Activity |

| 4-Substituted Pyridine-3-sulfonamides | C. albicans, R. mucilaginosa | ≤ 25 |

Investigation of DNA Gyrase Inhibition as a Mechanism of Action

DNA gyrase is an essential bacterial enzyme that plays a crucial role in DNA replication, and its inhibition leads to cell death. nih.gov It has been a validated target for antibacterial drugs for many years. nih.gov Certain classes of pyridine derivatives have been investigated as inhibitors of this enzyme. nih.gov

Research into pyrrolamide compounds, which share heterocyclic structural features, identified them as potent inhibitors of the ATPase activity of E. coli DNA gyrase. nih.gov The pyrrolamide series demonstrated bactericidal activity, and resistance studies confirmed that their mode of action was the inhibition of DNA gyrase. nih.gov Furthermore, derivatives of 4-oxo-1,4-dihydro-3-pyridinecarboxylic acid have been evaluated as DNA-gyrase inhibitors, with their in vitro trypanocidal effects correlating with this inhibition. nih.gov While not directly focused on this compound, this research supports the hypothesis that pyridine-containing scaffolds can be designed to target the bacterial DNA gyrase enzyme.

Anticancer Activity Research

The pyridine-3-sulfonamide (B1584339) scaffold is a key structural feature in various compounds explored for anticancer activity. researchgate.netmdpi.com The ability of these compounds to exhibit cytotoxicity against cancer cell lines has prompted research into their mechanisms of action, including the targeting of essential enzymes in cell proliferation.

Cytotoxicity Profiling in Various Cancer Cell Lines

Analogs of this compound, particularly 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides, have demonstrated significant anti-tumor activity. researchgate.netmdpi.com These compounds have been tested against multiple human cancer cell lines, showing high activity compared to the standard chemotherapeutic agent cisplatin. mdpi.com

In one study, a series of 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides were evaluated using an MTT cell viability assay against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines. The compounds showed potent activity, with IC50 values ranging from 4 to 43 µM. mdpi.com Importantly, these compounds also showed selectivity, being more cytotoxic to cancer cells than to non-cancerous human keratinocyte (HaCaT) cells. researchgate.netmdpi.com Similarly, pyrimidine-morpholine hybrids have shown cytotoxic potential, with one derivative exhibiting an IC50 value of 5.10 µM against the SW480 colon cancer cell line. nih.gov Other research on 4-aminoquinoline (B48711) derived sulfonyl analogs also found them to be effective against breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7). nih.gov

The table below summarizes the cytotoxic activity of selected pyridine sulfonamide analogs.

Table 3: Cytotoxicity (IC50) of Pyridine Sulfonamide Analogs in Human Cancer Cell Lines

| Compound Class/Derivative | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| 4-Amino-N-(quinolin-8-yl)pyridine-3-sulfonamides | HCT-116 | Colon Cancer | 4–43 |

| 4-Amino-N-(quinolin-8-yl)pyridine-3-sulfonamides | MCF-7 | Breast Cancer | 4–43 |

| 4-Amino-N-(quinolin-8-yl)pyridine-3-sulfonamides | HeLa | Cervical Cancer | 4–43 |

| Pyrimidine-morpholine hybrid (2g) | SW480 | Colon Cancer | 5.10 ± 2.12 |

| Pyrimidine-morpholine hybrid (2g) | MCF-7 | Breast Cancer | 19.60 ± 1.13 |

| 4-Aminoquinoline Sulfonyl Analog (VR23) | MDA-MB468 | Breast Cancer | Lower than on non-cancer cells |

Targeting Dihydrofolate Reductase (DHFR) as a Therapeutic Strategy

Dihydrofolate reductase (DHFR) is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key step in the synthesis of nucleotides and amino acids necessary for cell proliferation. nih.govmdpi.com Inhibition of DHFR is a well-established strategy in cancer chemotherapy, with methotrexate (B535133) being a classic example. nih.govmdpi.com

DHFR is considered a significant target for the development of new anticancer agents, and various heterocyclic compounds have been investigated as inhibitors. nih.govresearchgate.net While direct inhibition of DHFR by this compound has not been explicitly detailed in the reviewed literature, the broader class of antifolates often includes complex heterocyclic systems. For example, thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized as potent dual inhibitors of both thymidylate synthase and DHFR. nih.gov The structural features of pyridine-sulfonamides make them plausible candidates for interaction with the active site of DHFR, a hypothesis that warrants further investigation through molecular docking and enzymatic assays.

Antiviral Activity Research (e.g., against Hepatitis B Virus, SARS-CoV-2)

Research into the direct antiviral activity of this compound against specific viruses such as Hepatitis B Virus (HBV) and SARS-CoV-2 is limited in the available scientific literature. However, the broader class of pyridine-containing compounds has been a subject of interest in antiviral drug discovery.

While specific data for this compound is not available, studies on various pyridine derivatives have demonstrated a range of antiviral activities. The pyridine nucleus is a common scaffold in medicinal chemistry and has been incorporated into molecules targeting various viral pathogens. For instance, certain pyridine compounds have been investigated for their ability to inhibit the replication of viruses like SARS-CoV-2. mdpi.com

The potential antiviral mechanisms of pyridine analogs can be diverse. One key strategy in antiviral therapy is the inhibition of viral enzymes essential for replication. For HBV, a critical target is the viral capsid protein, which is involved in the assembly of the viral nucleocapsid. acs.orgnih.gov Some compounds are being investigated as capsid assembly modulators, which can disrupt this process. nih.gov

In the context of SARS-CoV-2, viral entry into host cells is mediated by the spike glycoprotein, which binds to the human angiotensin-converting enzyme 2 (ACE2) receptor. Diaryl pyrimidine (B1678525) analogs have been identified through computational studies as potential inhibitors of this interaction, suggesting they may bind at the interface of the hACE2-S complex.

Another important target for coronaviruses is the main protease (Mpro or 3CLpro), an enzyme crucial for processing viral polyproteins. Inhibition of this enzyme would halt viral replication. While no specific studies link this compound to these targets, the general principle of targeting key viral proteins is a common approach in the development of antiviral agents based on heterocyclic scaffolds like pyridine.

Antiparasitic Activity Research

The antiparasitic potential of this compound and its analogs has been explored against several protozoan parasites, including those responsible for malaria, trypanosomiasis, and leishmaniasis.

While direct testing of this compound against Plasmodium falciparum is not widely reported, research on its analogs has shown promising results. A series of novel mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine sulfonamides were designed and evaluated for their antimalarial activity. mdpi.comnih.gov Among these, two compounds, 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- mdpi.comnih.govnih.govtriazolo[4,3-a]pyridin-3(2H)-one and 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine-6-sulfonamide, demonstrated good in vitro inhibitory concentrations (IC50) against P. falciparum. nih.gov Another synthesized analog was 8-(Morpholinosulfonyl)-2-[4-(2-oxopyrrolidin-1-yl)benzyl]- mdpi.comnih.govnih.govtriazolo[4,3-a]pyridin-3(2H)-one. mdpi.com These findings suggest that the sulfonamide-bearing pyridine scaffold is a viable starting point for the development of new antimalarial agents.

**Table 2: In Vitro Antimalarial Activity of mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine Sulfonamide Analogs against *Plasmodium falciparum***

| Compound | IC50 (μM) |

|---|---|

| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- mdpi.comnih.govnih.govtriazolo[4,3-a]pyridin-3(2H)-one | 4.98 |

| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine-6-sulfonamide | 2.24 |

The broader class of sulfonamide derivatives has shown potential against other protozoan parasites. Studies have indicated that synthetically prepared sulfonamides can exhibit significant in vitro activity against Trypanosoma cruzi, the causative agent of Chagas disease, as well as against Leishmania species, which cause leishmaniasis. mdpi.comnih.gov

Furthermore, a series of 4-phenyl-6-(pyridin-3-yl)pyrimidines, which are structurally related to the pyridin-amine core, have been synthesized and evaluated for their antitrypanosomal activity. nih.gov One of the lead compounds from this series demonstrated sub-micromolar activity against Trypanosoma brucei rhodesiense, the parasite responsible for a form of human African trypanosomiasis. nih.gov While these are not direct analogs of this compound, they highlight the potential of the pyridine moiety in the design of antiparasitic drugs. The morpholine group has also been incorporated into other scaffolds with demonstrated leishmanicidal activity.

These collective findings underscore the potential of the morpholinosulfonyl-pyridine scaffold as a basis for the development of novel antiparasitic agents with a broad spectrum of activity. Further research is needed to determine the specific efficacy of this compound against these parasites.

Enzyme Inhibition in Parasitic Pathways (e.g., Falcipain-2)

Falcipain-2, a cysteine protease of Plasmodium falciparum, plays a crucial role in the degradation of host hemoglobin, which is essential for the parasite's survival. nih.govfrontiersin.org This makes it a prime target for the development of new antimalarial drugs. nih.govconsensus.app While direct inhibitory data for this compound on falcipain-2 is not extensively documented in publicly available research, studies on analogous sulfonamide-based derivatives provide significant insights into their potential as falcipain-2 inhibitors.

Research into sulfonamide-based pyrimidine derivatives has shown their potential to combat the Plasmodium parasite by inhibiting falcipain-2 and falcipain-3. nih.gov The inhibition of these cysteine proteases can lead to the arrest of parasitic growth, highlighting them as attractive targets for antimalarial drug development. nih.gov For instance, certain hybrid molecules incorporating a sulfonamide moiety have been identified as potent inhibitors of falcipains. nih.gov The underlying mechanism often involves the interaction of the sulfonamide derivative with the catalytic site of the enzyme. For example, molecular docking studies of some sulfonamide-based ligands have revealed hydrogen bonding interactions with key amino acid residues in the active site of falcipain-2, such as GLN36 and CYS39. nih.gov Additionally, π–π stacking interactions with residues like TRP206 have been observed, further stabilizing the enzyme-inhibitor complex. nih.gov

The inhibition of falcipain-2 disrupts the parasite's ability to digest hemoglobin, leading to an accumulation of undigested hemoglobin and ultimately inhibiting parasite development. researchgate.net This mechanism provides a strong rationale for exploring sulfonamide-containing compounds, such as this compound and its analogs, as potential antimalarial agents.

Table 1: Examples of Sulfonamide-Based Derivatives and their Antimalarial Activity | Compound ID | Target Enzyme(s) | In Vitro Activity (IC50) | Parasite Strain(s) | | :--- | :--- | :--- | :--- | | SZ14 | Falcipain-2, Falcipain-3 | Potent Inhibition | 3D7, W2 | | Description: Data extracted from a study on sulfonamide based pyrimidine derivatives. nih.gov |

Structure-Activity Relationship (SAR) Studies

The biological potency and selectivity of pyridine derivatives are significantly influenced by the nature and position of their substituents. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more effective inhibitors.

For pyridine derivatives, the presence and positioning of specific functional groups can dramatically alter their biological activity. Studies on various pyridine derivatives have shown that the introduction of groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) can enhance their antiproliferative activity. nih.gov Conversely, the presence of bulky groups or halogen atoms has been associated with lower activity in some series. nih.gov

In the context of antimalarial 4-aminoquinolines, a related class of compounds, structural modifications at the basic nitrogen position are critical for activity against chloroquine-resistant strains of P. falciparum. nih.gov This highlights the importance of the amino group and its substitution pattern. For this compound, the 4-amino group is a key feature. SAR studies on similar 3,5-diaryl-2-aminopyridines have demonstrated that replacement or substitution of the 2-amino group can lead to a loss of antimalarial activity, underscoring its importance for target engagement. nih.gov

The sulfonamide moiety itself is a critical component. In a series of nih.govnih.govnih.govtriazolo[4,3-a]pyridine sulfonamides, the nature of the amine substituent on the sulfonyl group was found to be important for antimalarial activity. mdpi.com The use of secondary amines, such as morpholine in the case of this compound, can be a strategic choice to prevent further alkylation of the sulfonamide group and to achieve a defined structure. mdpi.com

Table 2: Effect of Substituents on the Activity of Pyridine Derivatives | Base Scaffold | Substituent Type | Effect on Activity | Reference | | :--- | :--- | :--- | :--- | | Pyridine | -OMe, -OH, -C=O, -NH2 | Enhanced | nih.gov | | Pyridine | Halogen atoms, bulky groups | Decreased | nih.gov | | 4-Aminoquinoline | Modifications at basic nitrogen | Important for activity against resistant strains | nih.gov | | 2-Aminopyridine | Replacement/substitution of 2-amino group | Loss of activity | nih.gov | | Description: General SAR trends observed in studies of various pyridine-based compounds. |

A pharmacophore model outlines the essential structural features required for a molecule to interact with a specific biological target. For the inhibition of parasitic enzymes like falcipain-2 by pyridine-sulfonamide derivatives, several key pharmacophoric elements can be identified from studies on analogous compounds.

Pyridine Ring: This heterocyclic core serves as the fundamental scaffold for orienting the other functional groups in the active site of the target enzyme. nih.gov

4-Amino Group: The amino group at the 4-position of the pyridine ring is likely a crucial hydrogen bond donor or acceptor, facilitating interaction with the enzyme's active site residues. nih.govnih.gov

Sulfonamide Linker: The -SO2- group acts as a rigid linker and a potential hydrogen bond acceptor. The geometry and electronic properties of the sulfonamide are important for proper binding. nih.gov

Morpholine Ring: The terminal morpholine ring can influence the molecule's physicochemical properties, such as solubility and metabolic stability. It can also engage in van der Waals or hydrogen bonding interactions within the binding pocket. nih.gov

In related sulfonamide-based pyrimidine inhibitors of falcipain-2, the sulfonamide moiety and the heterocyclic core were identified as key components for binding. nih.gov The interaction mapping of these inhibitors within the falcipain-2 active site revealed hydrogen bonds between the ligand and key residues like GLN36 and CYS39, and π-π interactions with TRP206, confirming the importance of these pharmacophoric elements for target engagement. nih.gov

Future Research Directions and Potential Applications in Chemical Biology

Discovery of Novel Biological Targets and Therapeutic Pathways

The structural components of 3-(Morpholinosulfonyl)pyridin-4-amine suggest its potential interaction with a variety of biological targets, opening doors to new therapeutic pathways. Pyridine (B92270) derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties nih.govnih.gov. The sulfonamide group is a well-established pharmacophore found in numerous antibacterial, and anticancer drugs scispace.commdpi.com. Furthermore, the morpholine (B109124) ring is a common feature in many approved drugs and is recognized for its favorable physicochemical properties and ability to engage in biological interactions e3s-conferences.org.

Future research could focus on screening this compound against a panel of kinases, proteases, and other enzymes implicated in various diseases. For instance, certain pyridine-based N-sulfonamides have shown potential as antiviral and antimicrobial agents, as well as inhibitors of enzymes like Hsp90α acs.org. Investigating the inhibitory potential of this compound against such targets could unveil novel therapeutic applications. The pyridin-4-amine scaffold, in particular, is a key component in compounds targeting a range of biological processes, and its combination with the morpholinosulfonyl group could lead to the discovery of compounds with unique selectivity and potency.

Advancements in Green Chemistry Approaches for Synthesis

The synthesis of complex molecules like this compound presents an opportunity to employ and advance green chemistry principles. Traditional multi-step synthetic methods can be inefficient and generate significant waste bohrium.com. Modern approaches such as one-pot multicomponent reactions (MCRs) offer a more sustainable alternative for the synthesis of pyridine derivatives bohrium.comresearchgate.nettaylorfrancis.com. These methods are atom-efficient, reduce reaction times, and often use more environmentally benign solvents acs.org.

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Multicomponent Reactions (MCRs) | Increased efficiency, reduced waste, and simplified procedures by combining multiple steps into one pot. |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, and the potential for solvent-free reactions. |

| Use of Green Solvents | Reduced environmental impact by replacing hazardous solvents with more benign alternatives. |

| Catalytic Methods | Enhanced reaction selectivity and efficiency, with the potential for catalyst recycling to minimize waste. |

Application of Machine Learning and Artificial Intelligence in Compound Design

Exploration of Co-Crystals and Multi-Component Systems for Functional Enhancement

The solid-state properties of a pharmaceutical compound, such as its solubility and stability, are critical for its therapeutic efficacy. The formation of co-crystals and other multi-component systems is a well-established strategy for modifying and improving these properties acs.orgnih.govresearchgate.net. Sulfonamides, in particular, are known to be excellent co-crystal formers, readily engaging in hydrogen bonding and other non-covalent interactions acs.orgresearchgate.net.

Future research on this compound should include a systematic investigation of its potential to form co-crystals with various pharmaceutically acceptable co-formers. By carefully selecting co-formers that can interact with the sulfonamide, pyridine, and amine functionalities of the molecule, it may be possible to create new solid forms with enhanced aqueous solubility, improved dissolution rates, and greater physical stability acs.org. Such enhancements could lead to improved bioavailability and therapeutic performance. The study of these multi-component systems would involve techniques such as X-ray diffraction to understand the crystal packing and intermolecular interactions that govern the properties of the resulting materials.

Q & A

Basic: What are the common synthetic routes for preparing 3-(Morpholinosulfonyl)pyridin-4-amine?

Methodological Answer:

The synthesis typically involves functionalizing pyridine derivatives via nucleophilic substitution or condensation reactions. For example:

- One-pot synthesis in polar aprotic solvents (e.g., DMSO) under reflux conditions, as demonstrated for analogous 4-aminopyridine derivatives. This method achieves cyclization and sulfonylation in a single step .

- Sulfonylation of pyridine intermediates : Morpholinosulfonyl groups can be introduced using morpholine and sulfur-containing reagents under controlled pH and temperature to avoid side reactions .

Basic: How is structural confirmation of this compound achieved?

Methodological Answer:

- Spectroscopic techniques : and NMR confirm the presence of the morpholinosulfonyl group (e.g., characteristic shifts for sulfonamide protons at ~3.5–3.7 ppm) and pyridine ring protons. IR spectroscopy verifies sulfonyl (S=O) stretching vibrations near 1150–1300 cm .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula and fragmentation patterns .

Advanced: How can reaction conditions be optimized for higher yields in synthesizing this compound?

Methodological Answer:

- Solvent screening : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while reflux temperatures (~120–150°C) promote cyclization .

- Catalyst use : Bases like KCO or EtN improve sulfonylation efficiency. Reaction monitoring via TLC or HPLC ensures intermediate stability .

Advanced: How do researchers analyze contradictory data in reported synthesis protocols?

Methodological Answer:

- Comparative kinetic studies : Evaluate competing pathways (e.g., sulfonylation vs. hydrolysis) by varying temperature, solvent, and reagent stoichiometry .

- Isolation of intermediates : Trapping unstable intermediates (e.g., via quenching) helps identify side reactions. For example, morpholinosulfonyl chloride may hydrolyze in aqueous conditions, necessitating anhydrous protocols .

Advanced: What methodologies are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Kinase inhibition assays : Use fluorescence-based or radiometric assays to measure IC values against target kinases (e.g., p38 MAP kinase) .

- Cellular viability studies : Test cytotoxicity in cancer cell lines (e.g., MTT assays) and compare with structural analogs to assess selectivity .

Advanced: How can computational modeling predict the structural arrangement of this compound in supramolecular systems?

Methodological Answer:

- Molecular dynamics (MD) simulations : Model interactions with layered materials (e.g., zirconium sulfophenylphosphonate) to predict intercalation behavior. Force fields like AMBER or CHARMM parameterize sulfonyl-pyridine interactions .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify binding sites for host-guest systems .

Advanced: What crystallography techniques refine the crystal structure of this compound?

Methodological Answer:

- SHELX suite : Use SHELXL for small-molecule refinement. Key steps include:

Advanced: How do substituents on the pyridine ring influence the compound’s reactivity and bioactivity?

Methodological Answer:

- Electron-withdrawing groups (EWGs) : The morpholinosulfonyl group enhances electrophilicity at the pyridine C4 position, facilitating nucleophilic attacks in derivatization .

- Steric effects : Bulkier substituents reduce binding affinity in kinase assays, as shown in SAR studies of quinazolin-4-amine analogs .

Advanced: How are structure-activity relationships (SAR) established for derivatives of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.